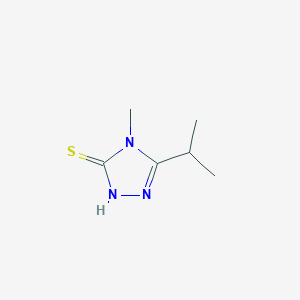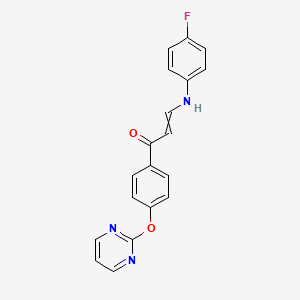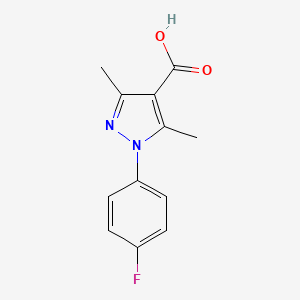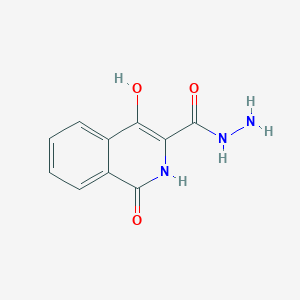
5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives typically involves cyclization reactions, as well as further chemical transformations to introduce various substituents. For instance, the synthesis of a basic triazole nucleus can be achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Further modifications can be made by condensation with other reagents, such as benzaldehyde, to produce Schiff bases . Additionally, microwave irradiation has been utilized to expedite the synthesis of S-derivatives of triazole compounds . These methods could potentially be applied to the synthesis of "5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of triazole derivatives are confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry . For example, the crystal structure of a triazole derivative was determined, revealing dihedral angles between the triazole rings and the benzene ring, as well as the presence of weak hydrogen bonds and C–H···π supramolecular interactions . These techniques would be essential in confirming the molecular structure of "5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol" after its synthesis.
Chemical Reactions Analysis
The papers describe the chemical transformations of triazole derivatives to produce various S-derivatives, including thioethanones, thioacetamides, thioacetic acids, and thioacetates . These reactions often involve the use of alkaline or alcohol-alkaline media and can lead to a wide range of activities for the resulting compounds . Such chemical reactions could be explored for "5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol" to expand its chemical diversity and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are studied using standard methods, and their individuality is confirmed by elemental analysis and crystallization . The spectroscopic characterization of these compounds includes FTIR, Raman, NMR, and UV-Visible spectra, which provide detailed information about their molecular vibrations, electronic transitions, and chemical environments . Quantum chemical computations, such as density functional theory calculations, are also employed to predict properties like molecular electrostatic potential and non-linear optical properties . These analyses would be crucial in understanding the properties of "5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol" and predicting its behavior in various environments.
Scientific Research Applications
-
Antifungal Agents
- Field : Medicinal Chemistry
- Application : This compound has been used in the synthesis of novel menthol derivatives containing 1,2,4-triazole-thioether moiety. These derivatives were designed and evaluated as potential antifungal agents .
- Methods : The compounds were synthesized, structurally characterized, and biologically evaluated .
- Results : Some of the target compounds exhibited good inhibitory activity against the tested fungi, especially against Physalospora piricola .
-
DNA Marker Detection
- Field : Biochemistry
- Application : 1H-1,2,4-Triazole-3-thiol, a related compound, has been used in the design of a surface-enhanced Raman scattering-based probe for fast and accurate detection of DNA markers .
- Methods : The details of the experimental procedures were not provided in the search results .
- Results : The outcomes of this application were not specified in the search results .
-
Antibacterial Agents
- Field : Medicinal Chemistry
- Application : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy .
- Methods : The details of the experimental procedures were not provided in the search results .
- Results : The outcomes of this application were not specified in the search results .
-
Antidepressant Agents
-
Antiviral Agents
-
Anticancer Agents
-
Antihypertensive Agents
-
Anti-inflammatory Agents
-
Antioxidant Agents
-
Antileishmanial Agents
-
Anticonvulsant Agents
Safety And Hazards
properties
IUPAC Name |
4-methyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-4(2)5-7-8-6(10)9(5)3/h4H,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHLFQXWXOVOKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357649 | |
| Record name | 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
588680-36-8 | |
| Record name | 2,4-Dihydro-4-methyl-5-(1-methylethyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588680-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-isopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)
![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)


![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)

